![molecular formula C19H15N3O4S B2570292 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1903883-56-6](/img/structure/B2570292.png)
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound with intricate molecular architecture, possessing both thieno[2,3-d]pyrimidine and chromene moieties. This unique structure grants the compound notable biological and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. Key intermediates, such as 2-methyl-4-oxothieno[2,3-d]pyrimidine and 2-oxo-2H-chromene-3-carboxylic acid, are synthesized separately and then combined through amide bond formation. Reaction conditions often include catalysts like EDCI and base like DIPEA.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up using continuous flow chemistry to optimize yield and purity. Automated systems and real-time monitoring ensure consistent reaction conditions, which are crucial for the reproducibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : Involving reagents like potassium permanganate.
Reduction: : Using agents such as sodium borohydride.
Substitution: : Reactions like nucleophilic substitution with halogenated intermediates.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., pyridine). Reactions often occur under controlled temperatures, from ambient to reflux conditions, depending on the desired transformation.
Major Products Formed
Oxidation or reduction reactions yield derivatives with altered functional groups, potentially modifying the compound's biological activity. Substitution reactions can produce a variety of substituted analogs, each with unique properties.
Scientific Research Applications
Anticancer Potential
The chromene scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this structure can induce apoptosis in cancer cells through mechanisms such as:
- Activation of caspases : Key enzymes in the apoptotic process.
- Modulation of cell cycle regulators : Affecting the proliferation of cancer cells.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several chromene derivatives against various cancer cell lines. Results showed that modifications in the chromene structure significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values in the nanomolar range.
Antimicrobial Activity
The compound has been assessed for its antimicrobial properties against a variety of bacterial strains. In vitro studies suggest it may exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1 μg/mL |
Escherichia coli | 2 μg/mL |
Enzyme Inhibition
Compounds similar to N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide have shown potential as inhibitors of key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition could lead to increased levels of neurotransmitters like serotonin and dopamine.
Case Study: MAO Inhibition
A synthesized series of thieno[2,3-d]pyrimidine derivatives were tested for their MAO-A and MAO-B inhibitory activities. The most potent inhibitors demonstrated high selectivity and significant potential for treating mood disorders.
Antioxidant Properties
The chromene core is recognized for its antioxidant capabilities, which may provide protective effects against oxidative stress-related diseases.
Mechanism of Action
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects primarily by inhibiting specific enzymes. It binds to the active site of the enzyme, disrupting the enzyme's ability to catalyze its biological reactions, thus affecting the molecular pathways involved. This inhibition can lead to a reduction in the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)ethyl)-2H-chromene-3-carboxamide
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl)-2H-chromene-3-carboxamide
Uniqueness
The distinguishing feature of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide lies in its dual functionality, combining properties of both thieno[2,3-d]pyrimidine and chromene structures. This duality enhances its reactivity and potential for diverse applications, setting it apart from similar compounds.
Biological Activity
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid compound that combines structural features of thieno[2,3-d]pyrimidines and chromene derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core linked to a chromene moiety. Its molecular formula is C18H18N2O3S, with a molecular weight of approximately 342.41 g/mol. The presence of functional groups such as amide and carbonyl enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve inhibition of bacterial protein synthesis.
Anticancer Properties
The potential anticancer activity of this compound has been explored in various studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been reported to inhibit cell proliferation in human breast cancer cells (MCF-7) by inducing cell cycle arrest .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound shows promise as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of Thieno[2,3-d]pyrimidine : This step involves the condensation of appropriate starting materials under acidic conditions.
- Coupling with Chromene Derivative : The thieno[2,3-d]pyrimidine is then coupled with a chromene derivative through an amide bond formation.
- Purification : The final product is purified using recrystallization techniques or chromatographic methods to obtain high purity suitable for biological testing.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against clinical isolates of Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Study 2: Anticancer Activity
In another investigation, this compound was tested against multiple cancer cell lines. The compound showed a dose-dependent inhibition of cell growth in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment .
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-11-21-17-13(6-9-27-17)18(24)22(11)8-7-20-16(23)14-10-12-4-2-3-5-15(12)26-19(14)25/h2-6,9-10H,7-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEFWODLJANPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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